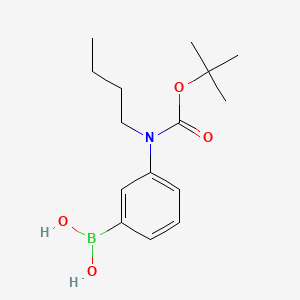

3-(N-Boc-N-butylamino)phenylboronic acid

Description

The Ubiquity and Versatility of Organoboron Compounds in Chemical Research

Organoboron compounds have become indispensable tools in the field of organic synthesis and catalysis. sigmaaldrich.comacs.org Their utility stems from a unique combination of stability, diverse reactivity, and substantial functional group tolerance. sigmaaldrich.com These compounds can act as electrophiles, due to the empty p-orbital on the boron atom, or as nucleophiles when converted to anionic tetravalent species. acs.org This dual reactivity allows them to participate in a wide array of chemical transformations. acs.org Furthermore, a significant advantage of organoboron compounds is that their primary byproduct, boric acid, is considered environmentally benign. acs.org This "green" aspect has further fueled their widespread adoption in both academic and industrial research, from the synthesis of pharmaceuticals to advanced materials. acs.org

Significance of Arylboronic Acids as Synthetic Building Blocks and Reagents

Arylboronic acids, a subclass of organoboron compounds, are particularly prominent as synthetic intermediates. sigmaaldrich.comacs.org Their high reactivity, low toxicity, and broad commercial availability have made them one of the most prevalent starting materials for introducing aryl groups into a variety of molecules. sigmaaldrich.com The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between an organoboron compound and an organohalide, stands as a testament to the power of arylboronic acids in modern chemistry. acs.org Beyond this cornerstone reaction, arylboronic acids are employed in a multitude of other transformations, including Chan-Lam amination, and various rhodium-catalyzed processes. acs.orglookchem.com Their versatility makes them crucial building blocks for creating therapeutically useful bioconjugates and other complex molecules.

Importance of Specific Functionalization Patterns: The Case of Amine-Substituted Phenylboronic Acids

The strategic placement of functional groups on the aryl ring of a boronic acid can profoundly influence its chemical behavior and open up new avenues for its application. Amine-substituted phenylboronic acids, for instance, are of particular interest due to the electronic and coordinating properties of the amino group.

The presence of an amine functionality on a phenylboronic acid can modulate its reactivity in several ways. The nitrogen's lone pair of electrons can engage in electronic interactions with the boronic acid group, influencing its Lewis acidity and transmetalation potential in cross-coupling reactions. acs.org Furthermore, the amine group itself can serve as a handle for further functionalization or as a coordinating site for metal catalysts. In some cases, the intramolecular interaction between the amine and the boron center can stabilize the boronic acid or its derivatives. acs.org The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the amine, allowing for selective transformations at other sites of the molecule. lookchem.comresearchgate.net This protecting group is stable under a variety of conditions but can be readily removed with mild acid, making it a valuable tool in multi-step syntheses. lookchem.comresearchgate.net

The specific compound of interest, 3-(N-Boc-N-butylamino)phenylboronic acid , features an N-Boc-N-butylamino group at the meta-position of the phenyl ring. The placement at the meta-position has distinct electronic consequences compared to ortho or para substitution. The substituent at the meta-position primarily exerts an inductive effect on the boronic acid group, which can alter its reactivity in catalytic cycles.

The presence of the N-butyl group, in addition to the Boc protecting group, introduces further steric bulk around the nitrogen atom. This can influence the conformational preferences of the molecule and may impact the accessibility of the boronic acid moiety to a metal catalyst in cross-coupling reactions. The combination of the electronic effects of the meta-substituent and the steric hindrance provided by the N-Boc-N-butylamino group makes this compound a potentially valuable tool for achieving specific outcomes in complex organic syntheses. While detailed research findings on this specific N-butylated derivative are not extensively published, its utility can be inferred from the well-documented reactivity of the closely related 3-(N-Boc-amino)phenylboronic acid in palladium and rhodium-catalyzed cross-coupling reactions.

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound This compound . By examining its fundamental properties and placing it within the context of functionalized arylboronic acids, we seek to highlight its potential as a valuable building block in organic synthesis. The subsequent sections will delve into its known characteristics and its role in key chemical transformations, supported by data on related compounds.

Interactive Data Tables

Below are interactive tables summarizing the properties of This compound and the related compound 3-(N-Boc-amino)phenylboronic acid .

An in-depth exploration of the chemical compound this compound, this article focuses exclusively on the strategic synthetic methodologies pertinent to its formation and the creation of related arylboronic acid derivatives. The content adheres to a structured outline, detailing established and modern synthetic routes with a professional and scientific tone.

Properties

IUPAC Name |

[3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-5-6-10-17(14(18)21-15(2,3)4)13-9-7-8-12(11-13)16(19)20/h7-9,11,19-20H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGLYYWIKQFCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(CCCC)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201225 | |

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925932-71-4 | |

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925932-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Investigations of 3 N Boc N Butylamino Phenylboronic Acid in Cross Coupling and Other Transformations

Fundamentals of Boronic Acid Reactivity

Boronic acids, characterized by the R-B(OH)₂ functional group, are a cornerstone of modern organic synthesis, primarily due to their unique reactivity profile. Their utility stems from the inherent properties of the boron atom, including its Lewis acidity and its dynamic interaction with hydroxyl groups. These fundamental characteristics govern their behavior in a wide array of chemical transformations.

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and conferring Lewis acidic properties. wikipedia.orgru.nlnih.gov This allows boronic acids to act as electron pair acceptors. In aqueous or basic media, a boronic acid can readily accept a hydroxide ion (OH⁻) or another Lewis base, causing a change in hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³). researchgate.net This process results in the formation of a negatively charged tetrahedral boronate species, R-B(OH)₃⁻. wikipedia.orgnih.gov

The equilibrium between the neutral trigonal acid and the anionic tetrahedral adduct is pH-dependent. nih.gov While most boronic acids have a pKa of around 9, the formation of the more reactive tetrahedral boronate complex can occur at a lower pH, closer to neutral conditions. wikipedia.org This transformation is critical for the reactivity of boronic acids in many reactions, as the resulting boronate is significantly more nucleophilic than the parent boronic acid, which is a crucial factor for processes like transmetalation in cross-coupling cycles. organic-chemistry.org

The two hydroxyl groups attached to the boron atom are not merely spectators; they are integral to the compound's reactivity. They are the sites of proton exchange and are directly involved in the complexation with hydroxide ions to form the tetrahedral boronate anion. wikipedia.orgnih.gov Beyond reacting with simple bases like hydroxide, these hydroxyl groups enable boronic acids to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides and catechols. wikipedia.orgresearchgate.netacs.orgresearchgate.net

Cross-Coupling Reactions Involving 3-(N-Boc-N-butylamino)phenylboronic Acid

This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, valued for its stability and specific reactivity. Its structure, featuring a boronic acid moiety for coupling and a protected amino group, allows for the strategic construction of complex biaryl systems.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide or pseudohalide. wikipedia.orgmusechem.com The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. libretexts.org

The generally accepted mechanism consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a square planar Pd(II) complex. libretexts.orgyonedalabs.comchemrxiv.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form the more nucleophilic boronate. libretexts.orgchemrxiv.orged.ac.uk

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyonedalabs.com

This compound serves as the nucleophilic partner in this reaction, coupling with a variety of aryl and heteroaryl halides to produce substituted biaryl compounds. researchgate.net

In the context of a Suzuki-Miyaura reaction involving this compound, the catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species. This is often the rate-determining step of the cycle, with the reactivity of the halide partner typically following the trend I > OTf > Br >> Cl. libretexts.org

Following oxidative addition, the transmetalation step occurs. The this compound must first be converted to its corresponding tetrahedral boronate anion by the base present in the reaction mixture. This activated boronate is nucleophilic enough to transfer its substituted phenyl group to the Ar-Pd(II)-X complex. This process forms a new palladium intermediate, Ar-Pd(II)-Ar', and a boron-containing byproduct. The efficiency of this step is highly dependent on the base, solvent, and the electronic nature of the boronic acid. organic-chemistry.orgresearchgate.net

The substituents on the phenylboronic acid ring play a significant role in modulating its reactivity.

Amine Substituent : The N-butylamino group at the meta-position is an electron-donating group (EDG) by resonance. Generally, EDGs on the arylboronic acid increase the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity facilitates the transmetalation step, often leading to higher reaction rates and yields. acs.org

Boc Protection : The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine. quora.com This is crucial because a free amine could potentially coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. While the Boc group itself is electron-withdrawing, its primary electronic effect is to temper the strong electron-donating character of the nitrogen atom. This prevents unwanted side reactions without completely deactivating the ring for the desired cross-coupling. chem-station.comresearchgate.net The bulky nature of the Boc group can also introduce steric hindrance, which may influence the rate of reaction. The Boc group is stable under the typically basic conditions of the Suzuki-Miyaura coupling, allowing the reaction to proceed cleanly. quora.com

The interplay of these electronic and steric factors makes this compound a predictable and effective coupling partner in the synthesis of complex molecules.

Data Table: Suzuki-Miyaura Coupling of this compound

The following table presents representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound with various aryl halides. The data illustrates the substrate scope and typical reaction conditions.

| Entry | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Boc-butyl-[3'-(methyl)-biphenyl-3-yl]-amine | 92 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Boc-butyl-[3'-(methoxy)-biphenyl-3-yl]-amine | 89 |

| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 4'-[3-(N-Boc-N-butylamino)-phenyl]-benzonitrile | 85 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-[3-(N-Boc-N-butylamino)-phenyl]-pyridine | 78 |

| 5 | Methyl 4-iodobenzoate | PdCl₂(dppf) | Cs₂CO₃ | DMF | Methyl 4'-[3-(N-Boc-N-butylamino)-phenyl]-benzoate | 95 |

Chan-Lam Coupling (C-N Bond Formation) with Amine-Substituted Boronic Acids

The Chan-Lam coupling reaction is a powerful method for forming aryl carbon-heteroatom bonds, representing a significant alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govorgsyn.org This reaction couples arylboronic acids with N-H or O-H containing compounds, such as amines, anilines, amides, and carbamates. nih.govresearchgate.net A key advantage of the Chan-Lam coupling is its ability to be conducted under mild conditions, often at room temperature and open to the air, using an inexpensive copper catalyst. researchgate.netbohrium.com

The mechanism of the Chan-Lam coupling is believed to proceed through a copper-centered catalytic cycle. The reaction can be induced by either a stoichiometric amount of copper(II) or, more commonly, a catalytic amount of a copper source that is reoxidized by an external oxidant. nih.gov

A widely accepted pathway involves several key steps:

Ligand Exchange: The amine nucleophile coordinates with the Cu(II) salt, typically copper(II) acetate (B1210297), displacing an acetate ligand. mdpi.com

Transmetalation: The arylboronic acid transmetalates its aryl group to the copper center, forming an aryl-Cu(II) complex. researchgate.netmdpi.com

Oxidation/Disproportionation: The aryl-Cu(II) complex undergoes oxidation to a key aryl-Cu(III) intermediate. This step is thought to be crucial, as reductive elimination from a Cu(III) species is kinetically favorable. nih.govbohrium.com One proposed mechanism suggests that two Cu(II) species disproportionate to form the active Cu(III) complex and a Cu(I) species. researchgate.netmdpi.com

Reductive Elimination: The aryl-Cu(III) complex undergoes reductive elimination, forming the desired C-N bond and releasing the product. This step regenerates a Cu(I) species. researchgate.netmdpi.com

Catalyst Regeneration: The resulting Cu(I) species is reoxidized back to the active Cu(II) state by a terminal oxidant, thus completing the catalytic cycle. researchgate.netresearchgate.net

This copper-catalyzed pathway provides a versatile and practical method for constructing C-N bonds with a broad tolerance for various functional groups. bohrium.com

Oxidants are essential in catalytic Chan-Lam couplings to ensure the regeneration of the active Cu(II) catalyst from the Cu(I) species formed after the reductive elimination step. researchgate.netacs.org The most common and environmentally benign oxidant is molecular oxygen, typically from the air, which allows the reaction to be conveniently run in an open flask. researchgate.netresearchgate.net The use of oxygen is critical for achieving a catalytic process with substoichiometric amounts of copper. researchgate.net

Reaction conditions play a critical role in the efficiency and outcome of the Chan-Lam coupling. acs.org Key parameters include:

Copper Source: Copper(II) acetate is the most commonly used catalyst, though other sources like CuCl₂, CuSO₄, and Cu₂O can also be employed. researchgate.netorganic-chemistry.org

Base: A base is often required to facilitate the reaction. Organic bases such as pyridine, 2,6-lutidine, or triethylamine are frequently used. researchgate.netorganic-chemistry.org The base can assist in deprotonating the amine nucleophile and activating the copper catalyst. acs.org

Solvent: A variety of organic solvents can be used, with dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (MeCN) being common choices. researchgate.net

Additives: In some cases, additives like myristic acid have been shown to enhance the reaction rate, possibly by increasing the solubility of the copper catalyst. organic-chemistry.org

Temperature: A significant advantage of the Chan-Lam coupling is that it often proceeds efficiently at room temperature, although heating may be required for less reactive substrates. researchgate.netbohrium.com

Careful optimization of these conditions is crucial to minimize common side reactions, such as the homocoupling of the boronic acid or the oxidation of the boronic acid to the corresponding phenol. researchgate.netmdpi.com

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-S, C-Se, C-Te)

Beyond C-N bond formation, arylboronic acids like this compound are valuable substrates for forming bonds between carbon and other heteroatoms, such as sulfur (S), selenium (Se), and tellurium (Te). nih.gov These reactions provide access to important structural motifs like aryl thioethers, selenoethers, and telluroethers, which are prevalent in pharmaceuticals and materials science. nih.gov

Copper catalysts are frequently employed for these transformations, analogous to the Chan-Lam C-N coupling. For instance, copper(I) iodide (CuI) and copper(II) sulfate (CuSO₄) have been used to catalyze the C-S coupling between arylboronic acids and various sulfur sources. researchgate.netresearchgate.net These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. nih.gov However, the reactivity can be sensitive to the electronic properties of the boronic acid; for example, one study noted a low yield (33%) for the C-S coupling of meta-aminophenylboronic acid, suggesting that the amino substituent can influence the reaction outcome. researchgate.net

While copper is common, other transition metals can also catalyze these couplings. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. nih.govresearchgate.net

| Arylboronic Acid | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Thiophenol | CuSO₄, NaOH, H₂O, 130 °C | Diphenyl sulfide | 95% | researchgate.net |

| 4-Methoxyphenylboronic acid | Benzenethiol | CuSO₄ (5 mol%), 1,10-phen·H₂O, EtOH, O₂ (air), rt | 4-Methoxyphenyl phenyl sulfide | 96% | researchgate.net |

| Phenylboronic acid | N-Thiophthalimide | Cu(I) carboxylate (cat.), THF, 45-50 °C | Diphenyl sulfide | 95% | nih.gov |

| Phenylboronic acid | Benzenesulfonyl chloride | CuI (cat.), PPh₃, Dioxane, 100 °C | Diphenyl sulfide | 86% | researchgate.net |

| m-Aminophenylboronic acid | Mercaptobenzoic acid | CuSO₄/D,L-proline, NaOH, H₂O | 3-Aminophenyl carboxyphenyl sulfide | 33% | researchgate.net |

Beyond Cross-Coupling: Alternative Reactivity Pathways

The utility of this compound is not limited to transition metal-catalyzed cross-coupling reactions. The carbon-boron bond is susceptible to a variety of other transformations, including ipso-functionalization and organocatalysis, which significantly broaden its synthetic applications.

Ipso-functionalization refers to the replacement of the boronic acid moiety with another functional group at the same carbon atom. This provides a direct route to substituted arenes from arylboronic acids, often under metal-free conditions.

Hydroxylation: The conversion of arylboronic acids to phenols is a common and synthetically useful transformation. This oxidative C-B bond cleavage can be achieved with various oxidizing agents.

Hydrogen Peroxide (H₂O₂): Aqueous H₂O₂ is a simple and effective reagent for the ipso-hydroxylation of a wide range of phenylboronic acids, readily converting them to the corresponding phenols in good yields.

Oxone®: A mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate, is another powerful oxidant for this transformation.

Nitration: The boronic acid group can also be replaced by a nitro group. This reaction offers an alternative to traditional electrophilic aromatic nitration, which can sometimes suffer from issues with regioselectivity. Reagents such as tert-butyl nitrite in the presence of air can effectively achieve the ipso-nitration of arylboronic acids. The proposed mechanism involves an initial reaction to form a nitrosobenzene intermediate, which is then oxidized in situ to the final nitrobenzene product.

| Arylboronic Acid | Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylphenylboronic acid | Hydroxylation | 30% H₂O₂, THF, rt | p-Cresol | 94% | researchgate.net |

| 4-Methoxyphenylboronic acid | Hydroxylation | Oxone®, Acetone/H₂O, rt | 4-Methoxyphenol | 98% | researchgate.net |

| 4-Chlorophenylboronic acid | Nitration | t-BuONO, Air, DCE, 80 °C | 1-Chloro-4-nitrobenzene | 85% | researchgate.net |

| 3-Fluorophenylboronic acid | Nitration | TMSCl, NaNO₃, MeCN, rt | 1-Fluoro-3-nitrobenzene | 72% | researchgate.net |

In addition to serving as reagents, boronic acids can function as organocatalysts, particularly for reactions involving the activation of hydroxyl groups. nih.govresearchgate.net This catalytic activity stems from the ability of the electron-deficient boron atom to form reversible covalent bonds with alcohols and carboxylic acids. researchgate.net

One of the most prominent examples of boronic acid catalysis is the direct amidation of carboxylic acids and amines. acs.orgnih.gov In this process, the boronic acid acts as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by the amine. The generally accepted mechanism involves the following steps:

Formation of Acyloxyboronic Acid: The boronic acid reacts with the carboxylic acid in a dehydration condensation to form a reactive acyloxyboronic acid intermediate (a mixed anhydride). This step is often driven by the removal of water, for example, by using a Dean-Stark apparatus or molecular sieves. rsc.orgresearchgate.net

Nucleophilic Attack: The amine then attacks the activated carbonyl carbon of the acyloxyboronic acid intermediate. rsc.org

Product Formation: The tetrahedral intermediate collapses to form the amide product and regenerate the boronic acid catalyst. nih.govrsc.org

Arylboronic acids bearing electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)benzeneboronic acid, have been found to be highly efficient catalysts for this transformation. acs.org Aminoboronic acids, such as the parent compound 3-aminophenylboronic acid, are of particular interest as they can potentially act as bifunctional catalysts, where the amine group assists in the catalytic cycle. nih.govacs.org This dual activation can enhance catalytic efficiency and enable reactions under mild conditions. nih.gov

| Carboxylic Acid | Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic acid | Benzylamine | 3,4,5-Trifluorophenylboronic acid (1 mol%), Toluene, reflux | N-Benzylbenzamide | 97% | acs.org |

| Hexanoic acid | Aniline | 3,5-Bis(trifluoromethyl)phenylboronic acid (1 mol%), Toluene, reflux | N-Phenylhexanamide | 99% | acs.org |

| Benzoic acid | 4-Phenylbutylamine | 2-Chlorophenylboronic acid (5 mol%), TAME, Dean-Stark | N-(4-Phenylbutyl)benzamide | 90% | nih.gov |

| 4-Nitrobenzoic acid | Piperidine | Boric Acid (10 mol%), Xylene, reflux | (4-Nitrophenyl)(piperidin-1-yl)methanone | 94% | acs.org |

Boronic Acid-Catalyzed Transformations

Lewis Acid Catalysis in Organic Synthesis

Boronic acids, possessing an empty p-orbital on the boron atom, are recognized as Lewis acids. nih.govnih.gov Their catalytic activity stems from their ability to activate Lewis basic functional groups, most notably hydroxyl groups. researchgate.netgoogle.com Electron-deficient arylboronic acids are particularly effective as catalysts. researchgate.net Although specific studies detailing the use of this compound as a Lewis acid catalyst are not prevalent in the current literature, its reactivity can be inferred from the well-established catalytic behavior of other arylboronic acids.

The mode of activation by boronic acid catalysts can be multifaceted, involving direct Lewis acid activation, covalent activation through the formation of boronate esters, or even acting as a precursor to a stronger Brønsted acid in situ. researchgate.netacs.org For instance, arylboronic acids have been shown to catalyze dehydrative reactions, such as etherification and C-C bond formation, by activating benzylic alcohols. acs.org This process is believed to proceed through the formation of a carbocation intermediate facilitated by the boronic acid. nih.gov

The catalytic potential of an arylboronic acid is influenced by the electronic properties of its substituents. The N-Boc-N-butylamino group at the meta-position is generally considered to be weakly electron-donating or sterically influential, which would modulate the Lewis acidity of the boron center compared to unsubstituted or electron-withdrawn phenylboronic acids. researchgate.net Theoretical calculations and Hammett analysis are often employed to quantify the Lewis acidity of substituted phenylboronic acids and predict their catalytic efficacy. nih.govru.nl While these studies provide a framework, empirical investigation would be necessary to fully characterize the catalytic profile of this compound.

Activation of Carboxylic Acids and Alcohols

Arylboronic acids are effective catalysts for the activation of both carboxylic acids and alcohols under mild conditions. researchgate.netnih.gov This dual capability makes them versatile reagents in organic synthesis.

Activation of Carboxylic Acids: Boronic acids activate carboxylic acids by reversibly forming mixed anhydrides or other activated species. nih.govthieme.de This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. A prime application of this principle is in direct amidation reactions, where a boronic acid catalyst promotes the condensation of a carboxylic acid and an amine, releasing water as the only byproduct. nih.gov The efficiency of this process avoids the need for stoichiometric coupling reagents often used in amide synthesis.

Activation of Alcohols: The interaction of boronic acids with alcohols is a cornerstone of their catalytic activity. google.com The activation can occur through several pathways:

Lewis Acid Activation: The boron center coordinates to the alcohol's oxygen atom, making it a better leaving group. researchgate.net

Brønsted Acid Catalysis: In some cases, the boronic acid, often in combination with a co-catalyst like oxalic acid, generates a potent Brønsted acid in situ, which protonates the alcohol. acs.org

Covalent Activation: Formation of a boronate ester can alter the reactivity of the alcohol, for example, by organizing polyols for regioselective reactions. nih.gov

This activation has been harnessed for various transformations, including dehydrative eliminations, etherifications, and C-C bond-forming reactions where the activated alcohol is attacked by a nucleophile. acs.orgacs.org The specific compound this compound would be expected to exhibit similar activating properties towards these substrates.

Reactions Involving the N-Boc-N-butylamino Moiety

The N-Boc-N-butylamino group is a pivotal feature of the molecule, serving both as a protecting group for the secondary amine and as a modulator of the molecule's electronic and steric properties. Its chemical transformations are central to the utility of this compound as a synthetic building block.

Deprotection Strategies for the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and the numerous reliable methods for its removal. nih.gov The deprotection of the N-Boc group in this compound can be achieved through several established strategies, primarily categorized by the nature of the cleavage agent.

Acid-Mediated Deprotection: This is the most common method for Boc removal. Strong acids readily cleave the carbamate bond via a mechanism involving protonation and subsequent formation of a stable tert-butyl cation, isobutene, and carbon dioxide. researchgate.net

Strong Protic Acids: Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in solvents such as dioxane, methanol (B129727), or ethyl acetate are highly effective, often at room temperature. reddit.commdpi.comresearchgate.net

Lewis Acids: Various Lewis acids can also effect Boc cleavage. mdpi.com Examples include zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃). These may offer advantages when other acid-sensitive groups are present. semanticscholar.org

Thermal Deprotection: In the absence of any catalyst, the Boc group can be removed by heating, typically at temperatures above 100-150 °C. acsgcipr.orgresearchgate.net This method is considered a "green" alternative as it avoids acidic reagents. The reaction can be performed neat or in high-boiling solvents. researchgate.net Recent studies have shown that thermal deprotection can be achieved with high selectivity in continuous flow systems, allowing for differential cleavage of Boc groups based on their chemical environment (e.g., aryl vs. alkyl). nih.govnih.gov

| Method Category | Typical Reagents and Conditions | Advantages | Potential Issues | Citation |

|---|---|---|---|---|

| Acid-Mediated (Protic) | TFA in DCM; 4M HCl in Dioxane or EtOAc | Fast, efficient, widely applicable | Harsh conditions, not suitable for other acid-labile groups | reddit.commdpi.com |

| Acid-Mediated (Lewis) | ZnBr₂, SnCl₄, AlCl₃ in an organic solvent | Can offer different selectivity compared to protic acids | Often requires stoichiometric amounts of Lewis acid | semanticscholar.org |

| Thermal | Heating (100-180 °C) in solvents like water, TFE, or neat | Catalyst-free, "green" | High temperatures may degrade sensitive substrates | acsgcipr.orgnih.gov |

| Miscellaneous | Oxalyl chloride/MeOH; Silica (B1680970) gel/Toluene; Boiling water | Mild conditions, specific applications | May have limited substrate scope | nih.govresearchgate.netresearchgate.net |

Reactivity of the Free Amine in Subsequent Transformations

Upon removal of the Boc group, 3-(N-butylamino)phenylboronic acid is generated. This product is a bifunctional molecule featuring a nucleophilic secondary amine and an electrophilic boronic acid group poised for cross-coupling.

The free secondary amine exhibits typical reactivity. It can be:

Acylated: Reacted with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Alkylated: Reacted with alkyl halides or other electrophiles to form tertiary amines.

Arylated: Participate in Buchwald-Hartwig amination reactions if coupled with a suitable aryl halide (though this is less common than using the boronic acid).

The most significant and widely exploited reactivity of the deprotected molecule lies in the boronic acid moiety's participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between the aryl ring of the boronic acid and an aryl, vinyl, or alkyl halide or triflate. organic-chemistry.org The presence of the N-butylamino group can influence the electronic properties of the phenyl ring, potentially affecting the rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. beilstein-journals.org This makes the deprotected compound a valuable building block for synthesizing complex molecules where a substituted aniline moiety is required to be linked to another organic fragment.

Applications of 3 N Boc N Butylamino Phenylboronic Acid As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules

The structural features of 3-(N-Boc-N-butylamino)phenylboronic acid, namely the presence of a boronic acid group and a protected secondary amine on a phenyl ring, position it as a valuable building block in modern organic synthesis. The boronic acid moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions, while the Boc-protected amine offers a site for further functionalization after deprotection.

Synthesis of Nitrogen-Containing Heterocycles and Carbocycles

While specific examples detailing the use of this compound in the synthesis of heterocycles and carbocycles are not extensively documented in publicly available literature, the application of structurally related N-Boc protected aminophenylboronic acids and other boronic acids in such transformations is well-established. These precedents strongly suggest the potential utility of the title compound in similar synthetic strategies.

For instance, the synthesis of complex nitrogen-containing heterocycles often involves the coupling of boronic acids with suitable halogenated or triflated heterocyclic partners. The N-Boc-amino group can be carried through the coupling reaction and then deprotected to allow for subsequent cyclization reactions, forming fused heterocyclic systems. A general representation of this approach is the synthesis of pyrazole (B372694) derivatives, where a β-keto ester precursor can be cyclized with a hydrazine (B178648) to form the pyrazole core. nih.gov The N-Boc-piperidinyl group in these structures serves as a protected amino acid analogue. nih.gov

In the realm of carbocycle synthesis, boronic acids are employed in ring-closing metathesis (RCM) reactions to construct carbocyclic frameworks. researchgate.net A synthetic strategy towards carbocyclic N-acetylneuraminic acid, for example, involves the formation of a diene which can undergo RCM to form the carbocyclic ring. researchgate.net Although not directly involving an aminophenylboronic acid, this demonstrates the utility of boronic acid-related functionalities in the construction of complex carbocycles. The presence of the N-Boc-N-butylamino group on the phenyl ring of the title compound would introduce a functional handle for further elaboration of the resulting carbocyclic structures.

Formation of Biaryls and Polyaromatic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and polyaromatic systems. nih.gov Phenylboronic acids are key substrates in these reactions. The palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide or triflate provides a direct and efficient route to unsymmetrical biaryls. nih.gov

This compound is an ideal candidate for such transformations. The boronic acid group can readily participate in the catalytic cycle of the Suzuki-Miyaura reaction, while the N-Boc-N-butylamino group is generally stable to the reaction conditions. This allows for the synthesis of biaryl compounds bearing a protected amino group, which can then be deprotected and further functionalized. For example, the synthesis of poly(diarylamino)styrenes has been achieved through related coupling methodologies. researchgate.net

The general conditions for a Suzuki-Miyaura coupling reaction involving an arylboronic acid are summarized in the table below.

| Reaction Component | Typical Examples | Purpose |

| Boronic Acid | This compound, Phenylboronic acid | Arylating agent |

| Coupling Partner | Aryl bromides, iodides, or triflates | Source of the second aryl group |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling reaction |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, Ba(OH)₂ | Activates the boronic acid and neutralizes the acid formed |

| Solvent | Toluene, Dioxane, DMF, Water | Provides the reaction medium |

Preparation of Stereo-Defined Molecular Architectures

The synthesis of molecules with specific three-dimensional arrangements is a critical aspect of modern chemistry, particularly in the development of pharmaceuticals and materials. While specific applications of this compound in stereoselective synthesis are not widely reported, the broader class of boronic acids and their derivatives are instrumental in achieving stereocontrol.

For instance, stereospecific cross-coupling reactions of secondary organotrifluoroborates have been developed. Chiral boronic esters can undergo reactions with retention of stereochemistry at the carbon-boron bond. While the chirality in this compound itself is absent, it can be coupled with chiral partners to generate enantiomerically enriched products. Furthermore, the N-Boc-N-butylamino group could be part of a larger chiral molecule, and its coupling via the boronic acid would be a key step in the construction of a complex, stereo-defined architecture. The synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids as rigid dipeptide mimics highlights the use of complex synthetic routes to achieve specific stereochemistry. nih.gov

Scaffold Design in Pre-Clinical Medicinal Chemistry Research

The unique electronic properties of the boronic acid group and the modifiable nature of the N-Boc-N-butylamino moiety make this compound an interesting scaffold for medicinal chemistry research.

Boronic Acid Functionality in Enzyme Inhibition Mechanisms (e.g., Serine Proteases)

Boronic acids are well-known for their ability to act as inhibitors of various enzymes, most notably serine proteases. mdpi.com The boron atom in a boronic acid is electrophilic and can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of these enzymes. nih.gov This interaction mimics the transition state of peptide bond hydrolysis, leading to potent and often selective inhibition.

The general mechanism of serine protease inhibition by a boronic acid involves the formation of a tetrahedral boronate adduct with the active site serine.

Design of Peptide-Boronic Acid Conjugates and Peptidomimetics

Peptides are crucial signaling molecules in many biological processes, but their therapeutic use is often limited by poor stability and bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while having improved drug-like properties. nih.gov Boronic acids are valuable components in the design of peptidomimetics.

This compound can be envisioned as a key building block in the synthesis of peptide-boronic acid conjugates and peptidomimetics. The N-Boc protecting group can be removed under acidic conditions, revealing a secondary amine that can be coupled to amino acids or peptide fragments using standard peptide coupling reagents. nih.gov The resulting molecule would be a peptide-boronic acid conjugate, where the boronic acid can act as a warhead for enzyme inhibition, and the peptide portion can confer specificity for the target protein.

Molecular Recognition and Binding with Diols and Sugars

The hallmark of boronic acids is their ability to interact with 1,2- and 1,3-diols, such as those found in sugars and other biologically relevant molecules. nih.gov This interaction involves a reversible esterification reaction to form five- or six-membered cyclic boronate esters. nih.gov The process is highly dependent on pH. Generally, at a pH near or above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) hybridization state, forming a more stable anionic boronate species that readily complexes with diols. acs.orgrsc.org

The binding affinity and selectivity for different diols are influenced by the electronic and steric environment of the boronic acid. Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, typically lowering the pKa and allowing for complexation at a more neutral or even acidic pH. researchgate.net Conversely, electron-donating groups can decrease binding affinity. The N-Boc-N-butylamino group in this compound is generally considered electron-donating, which would be expected to modulate its binding characteristics compared to unsubstituted phenylboronic acid.

The interaction of various phenylboronic acids with different sugars has been studied extensively, revealing a general preference for fructose (B13574) over other saccharides like glucose and galactose. researchgate.net This selectivity is attributed to the presence of favorable cis-diol arrangements in the different isomeric forms of the sugars.

Table 1: Representative Binding Constants of Phenylboronic Acid Derivatives with Sugars This table illustrates typical binding affinities observed for boronic acids, providing context for the expected behavior of derivatives like this compound. The data is compiled from studies on various boronic acid structures.

| Boronic Acid Derivative | Sugar | Binding Constant (M⁻¹) | pH |

| Phenylboronic Acid | Fructose | 1800 | 7.4 |

| Phenylboronic Acid | Glucose | 19 | 7.4 |

| 3-Nitrophenylboronic Acid | Fructose | 3500 | 7.4 |

| 3-Nitrophenylboronic Acid | Glucose | 45 | 7.4 |

Note: Data are illustrative and sourced from general findings in the literature. Specific values for this compound are not available and would require experimental determination.

Chemical Biology Applications

The specific and reversible binding of boronic acids to diols makes them ideal recognition elements for the development of chemical probes and sensors for saccharides and glycoproteins. rsc.org A common design strategy involves coupling a boronic acid moiety to a fluorescent reporter molecule. The binding event with a target diol alters the electronic properties of the boronic acid, which in turn modulates the fluorescence output (e.g., intensity, wavelength) of the reporter. nih.gov

While specific probes based on this compound have not been detailed in the literature, its structure is amenable to such applications. The Boc-protecting group could be removed to reveal a secondary amine, which could then be used as an attachment point to link the molecule to a fluorophore or other signaling unit. The N-butylamino group itself could influence the photophysical properties of an attached chromophore. Such probes are valuable tools in diagnostics, particularly for monitoring glucose levels in diabetes management. researchgate.net

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and purification of cis-diol-containing biomolecules, including glycoproteins, glycans, and nucleosides. acs.orgrsc.org This method utilizes boronic acid ligands immobilized on a solid support material, such as magnetic nanoparticles, monoliths, or polymers. nih.gov The process is highly efficient, relying on the pH-controlled formation and dissociation of boronate esters. acs.org Target molecules are captured by the material at an alkaline pH and released under mild acidic conditions, which preserves their biological activity. nih.govacs.org

This compound can serve as a precursor for creating such affinity materials. After deprotection of the amine, the molecule can be covalently attached to a variety of support matrices. The resulting functionalized material could then be used for applications like enriching glycoproteins from complex biological samples for proteomic analysis or capturing specific cell types by targeting glycoproteins on their membranes. nih.govacs.org

Table 2: Examples of Boronic Acid-Functionalized Materials for Affinity Separation

| Support Material | Boronic Acid Ligand | Target Analyte | Application |

| Magnetic Nanoparticles | 3-Aminophenylboronic acid | Glycoproteins, Glycans | Proteomics, Glycomics nih.govacs.org |

| Polymer Monolith | Phenylboronic Acid | Nucleosides, Catechols | Metabolomics, Sample Prep nih.gov |

| Cellulose | Phenylboronic Acid | Sugars, Polyols | Biorefinery rsc.org |

Contributions to Materials Science and Supramolecular Chemistry

The reversible nature of the boronate ester bond makes it a prime example of dynamic covalent chemistry, which is a powerful tool for constructing complex, self-correcting supramolecular architectures. rsc.orgbath.ac.uk By designing building blocks that contain one or more boronic acid groups, researchers have created a variety of self-assembled systems, including macrocycles, molecular cages, and porous covalent frameworks. rsc.orgresearchgate.net

These systems often form through the reaction of boronic acids with polyol linkers. The reversibility of the bond formation allows the system to reach its most thermodynamically stable configuration through an "error-checking" process. rsc.org The compound this compound could be incorporated into such designs. For instance, a molecule containing two of these boronic acid units could act as a building block that, when mixed with a tetraol linker, could self-assemble into a defined molecular container.

Boronic acids are key components in the creation of "smart" polymers and hydrogels that respond to specific chemical stimuli. acs.org Hydrogels, which are cross-linked polymer networks swollen with water, can be formed by mixing a polymer containing boronic acid groups with a polymer bearing diol units, such as polyvinyl alcohol (PVA). rsc.orgmdpi.com The cross-links in these gels are the dynamic boronate ester bonds.

The key feature of these hydrogels is their responsiveness. The cross-links can be disrupted by lowering the pH or by adding a competitive diol like glucose. nih.gov This glucose-responsive behavior has generated significant interest in using boronic acid-based hydrogels for self-regulated insulin (B600854) delivery systems. nih.gov Furthermore, the dynamic nature of the cross-links can impart self-healing properties to the material. nih.gov A polymer synthesized to include the 3-(N-butylamino)phenylboronic acid moiety could be used as the boronic acid component in forming such advanced, stimuli-responsive hydrogels for biomedical and biotechnological applications. utwente.nlacs.org

Computational and Theoretical Studies on the Electronic Structure and Reactivity Profiles of 3 N Boc N Butylamino Phenylboronic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of 3-(N-Boc-N-butylamino)phenylboronic acid. DFT methods, such as the widely used B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), allow for the accurate prediction of the molecule's ground state geometry and electronic properties. mdpi.com These calculations optimize the molecular structure by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would begin by constructing an initial 3D model and then systematically adjusting the geometry to minimize the total electronic energy. The results of such a calculation would yield a detailed structural parameter set. For instance, calculations on related phenylboronic acid derivatives have determined B-C bond lengths to be in the range of 1.56 to 1.59 Å and B-O bond lengths from 1.34 to 1.37 Å, values which would be expected to be similar for the title compound. nih.gov

| Parameter | Description | Predicted Value Range |

|---|---|---|

| r(B-C) | Boron-Carbon bond length | 1.56 - 1.59 Å |

| r(B-O) | Boron-Oxygen bond length | 1.34 - 1.37 Å |

| r(N-C_aryl) | Nitrogen-Aryl Carbon bond length | 1.40 - 1.44 Å |

| ∠(C-B-C) | Carbon-Boron-Carbon bond angle | ~120° (for sp2 Boron) |

| θ(C-C-N-C_boc) | Aryl-Nitrogen dihedral angle | Variable (dependent on conformation) |

Conformational Analysis and Intramolecular Interactions

The flexibility of the N-Boc-N-butylamino and boronic acid groups allows this compound to exist in several different spatial arrangements, or conformations. Computational conformational analysis is used to identify the most stable of these conformers and to understand the intramolecular interactions that stabilize them. nih.govresearchgate.net The orientation of the two hydroxyl groups of the boronic acid moiety relative to the phenyl ring is a key factor. nih.govresearchgate.net

| Interaction Type | Atoms Involved | Estimated Stabilization Energy (kcal/mol) | Method of Analysis |

|---|---|---|---|

| Hydrogen Bond | B-O-H ··· O=C (Boc) | 1 - 3 | DFT, NBO Analysis |

| Steric Repulsion | Butyl group vs. Phenyl H | (Destabilizing) | DFT Energy Calculation |

| Dipole-Dipole | B(OH)₂ vs. N-Boc | Variable | Molecular Electrostatic Potential (MEP) |

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. youtube.com It posits that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be located primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient boron atom and the antibonding orbitals of the phenyl ring, marking the boronic acid as the site for nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com

| Parameter | Description | Predicted Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -5.5 | Nucleophilic character (electron donation) |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -0.5 | Electrophilic character (electron acceptance) |

| ΔE (HOMO-LUMO Gap) | Energy difference | 4.5 to 5.5 | High kinetic stability, moderate reactivity irjweb.com |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.25 - 3.5 | Overall chemical potential researchgate.net |

| Hardness (η) | (ELUMO-EHOMO)/2 | 2.25 - 2.75 | Resistance to change in electron distribution researchgate.net |

Analysis of Lewis Acidity and Boron Hybridization States

A defining characteristic of boronic acids is the Lewis acidic nature of the boron atom, stemming from its empty p-orbital. nih.gov This allows the boron atom to accept a pair of electrons from a Lewis base (e.g., water, hydroxide). This interaction results in a change in the boron atom's hybridization from sp² (trigonal planar) in the free acid to sp³ (tetrahedral) in the resulting boronate complex. d-nb.infonih.gov

ArB(OH)₂ (sp²) + H₂O ⇌ ArB(OH)₃⁻ (sp³) + H⁺

Computational studies are crucial for quantifying the Lewis acidity. d-nb.inforesearchgate.net DFT calculations can model the equilibrium between the neutral boronic acid and its anionic boronate form. nih.gov By calculating the energies of all species involved, the boronate formation energy can be determined, providing a quantitative measure of Lewis acidity. researchgate.net The electron-donating nature of the meta-substituted N-Boc-N-butylamino group is expected to slightly decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid by increasing electron density on the phenyl ring, which is relayed to the boron atom.

Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can map out the entire energy landscape of a chemical reaction, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction for arylboronic acids. acs.orgchemrxiv.org DFT is used to model the full catalytic cycle, identifying the structures and energies of all reactants, intermediates, transition states, and products. acs.orgbohrium.com

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Ar-B(OH)₂ + Pd(0)L₂ + Ar'-X | 0.0 (Reference) |

| TSOA | Transition State for Oxidative Addition | +15 to +20 |

| Intermediate 1 | Oxidative Addition Product | -5 to -10 |

| TSTransmetalation | Transition State for Transmetalation | +10 to +15 |

| Intermediate 2 | Transmetalation Product | -10 to -15 |

| TSRE | Transition State for Reductive Elimination | +5 to +10 |

| Products | Ar-Ar' + Pd(0)L₂ | -20 to -30 |

Note: Values are hypothetical and illustrative of a typical reaction profile.

Influence of the N-Boc-N-butylamino Group on Electronic and Steric Properties

Electronic Effects : The nitrogen atom, with its lone pair of electrons, acts as an electron-donating group (EDG) through resonance and induction. mdpi.com This increases the electron density on the phenyl ring, particularly at the ortho and para positions relative to the substituent. This electronic enrichment makes the ring more susceptible to electrophilic aromatic substitution and influences the Lewis acidity of the distal boronic acid group. The electron-donating nature of the alkylamino group can be modulated by its geometry. mdpi.com

Steric Effects : The substituent is sterically demanding due to the bulky tert-butyl group of the Boc protector and the flexible butyl chain. mdpi.com This steric bulk can hinder the approach of reagents to the positions on the ring adjacent to the substituent (the ortho positions to the amino group). This can affect the regioselectivity of reactions and may also influence the conformational equilibrium by favoring arrangements that minimize steric clashes. mdpi.com The combination of these steric and electronic effects is critical for predicting the molecule's behavior in complex chemical transformations.

Methodological Considerations for Spectroscopic and Structural Elucidation of 3 N Boc N Butylamino Phenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For 3-(N-Boc-N-butylamino)phenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR, supplemented by 2D NMR methods, provides a complete picture of the molecule's framework.

¹H and ¹³C NMR for Organic Moiety Assignment

¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The chemical shifts in ¹H NMR are indicative of the electronic environment of the protons. For instance, the aromatic protons on the phenyl ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The protons of the butyl group will be found in the upfield region, while the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group will produce a characteristic singlet peak around 1.5 ppm.

¹³C NMR provides information on the carbon skeleton. The aromatic carbons will have signals in the range of 120-140 ppm, with the carbon attached to the boron atom (ipso-carbon) often showing a broader signal or being difficult to detect due to quadrupolar relaxation effects of the boron nucleus. rsc.org The carbonyl carbon of the Boc group will appear significantly downfield, typically around 150-155 ppm. The aliphatic carbons of the butyl chain and the Boc group will resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 7.0 - 8.0 (m) | 120 - 140 |

| N-CH₂ (butyl) | 3.2 - 3.6 (t) | 45 - 55 |

| CH₂ (butyl) | 1.2 - 1.7 (m) | 20 - 35 |

| CH₃ (butyl) | 0.8 - 1.0 (t) | ~14 |

| C(CH₃)₃ (Boc) | ~1.5 (s) | ~28 |

| C (CH₃)₃ (Boc) | - | ~80 |

| C=O (Boc) | - | 150 - 155 |

| C-B (ipso) | - | 130-135 (often broad) |

| B(OH)₂ | Broad singlet | - |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions. m = multiplet, t = triplet, s = singlet.

¹¹B NMR for Boron Environment Analysis

¹¹B NMR spectroscopy is a powerful tool specifically for probing the environment of the boron atom. nsf.gov Boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and, in the presence of nucleophiles (like water or diols), an anionic, tetrahedral sp³ hybridized state. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to this hybridization. For this compound in a non-coordinating solvent, the sp² hybridized boron is expected to show a broad signal in the range of +27 to +33 ppm. rsc.org Upon binding with diols or in basic aqueous solutions, a shift to a higher field (lower ppm value), typically between +5 and +15 ppm, would indicate the formation of a tetracoordinate boronate species. nsf.govnih.gov

2D NMR Techniques for Connectivity Confirmation

To unambiguously establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of protons with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For example, HMBC can show correlations from the N-CH₂ protons of the butyl group to the aromatic carbons and the carbonyl carbon of the Boc group, thereby confirming the N-butyl and N-Boc linkages.

Mass Spectrometry for Molecular Mass Confirmation (e.g., FAB⁺MS, HRMS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. Techniques like Fast Atom Bombardment (FAB) with positive ion detection (FAB⁺MS) or, more commonly, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) are utilized.

A challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This can complicate the interpretation of the mass spectrum. However, derivatization, for instance with diols to form stable boronate esters, can mitigate this issue.

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₅H₂₄BNO₄. The expected monoisotopic mass for this formula is approximately 293.18 g/mol .

Table 2: Mass Spectrometry Data for this compound

| Technique | Expected Ion | Expected m/z |

| HRMS (ESI⁺) | [M+H]⁺ | ~294.189 |

| HRMS (ESI⁺) | [M+Na]⁺ | ~316.171 |

Note: The expected m/z values are calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in the molecule. researchgate.net

In the IR spectrum of this compound, key absorption bands would be expected for the O-H stretch of the boronic acid group (a broad band around 3200-3400 cm⁻¹), the C=O stretch of the Boc group (a strong band around 1680-1720 cm⁻¹), the B-O stretching vibrations (around 1350 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts. researchgate.net

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric B-O stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| B(OH)₂ | O-H stretch | 3200-3400 (broad) | |

| Boc C=O | C=O stretch | 1680-1720 (strong) | 1680-1720 |

| Phenyl C=C | C=C stretch | 1450-1600 | 1580-1620 (strong) |

| Boronic Acid | B-O stretch | ~1350 (strong) | |

| Alkyl C-H | C-H stretch | 2850-3000 | 2850-3000 |

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles. While no crystal structure for this specific compound appears to be publicly available, studies on related N-Boc protected amino acid derivatives and phenylboronic acids have been reported. nih.govresearchgate.net

An X-ray crystallographic study would reveal the conformation of the N-butyl and Boc groups relative to the phenyl ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which often lead to the formation of dimeric or polymeric structures in the solid state.

Purity Assessment Methodologies

Ensuring the high purity of this compound is critical for its use in sensitive applications. Commercial suppliers often specify a purity of ≥ 98%. qtonics.com A combination of chromatographic and other analytical techniques is utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, using a C18 column, is typically employed. The method would be optimized to separate the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The analysis of boronic acids by HPLC can be challenging due to potential on-column hydrolysis. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and simple technique used for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system is chosen to achieve good separation between the target compound and any impurities. The spots on the TLC plate are visualized under UV light or by using a staining agent.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₅H₂₄BNO₄) to assess the purity of the compound.

| Element | Theoretical Percentage |

| Carbon (C) | 61.46% |

| Hydrogen (H) | 8.25% |

| Nitrogen (N) | 4.78% |

This interactive table presents the expected elemental composition, which serves as a benchmark for purity assessment.

Emerging Research Trajectories and Future Prospects

Development of Novel Boronic Acid Synthetic Methodologies

The synthesis of boronic acids, traditionally achieved through methods like the reaction of organometallic reagents with borate (B1201080) esters, is being revolutionized by modern techniques that offer greater efficiency, safety, and substrate scope. nih.gov One of the initial and more common methods for synthesizing phenylboronic compounds involved the electrophilic trapping of arylmetal intermediates, such as Grignard reagents, with borate esters at low temperatures. nih.gov However, this method often resulted in low yields. nih.gov

A significant advancement is the adoption of flow chemistry . The continuous synthesis of boronic acids has been demonstrated on a multigram scale using organolithium chemistry within a simple flow setup. organic-chemistry.orgnih.gov This approach, which can be considered a form of "flash chemistry," allows for reaction times of less than a second and remarkable throughput, mitigating risks like blockages often seen in traditional batch processes. organic-chemistry.orgnih.govacs.org For instance, a bromine-lithium exchange reaction followed by borylation can be accomplished efficiently in a continuous flow system, suppressing side reactions and prioritizing the desired product. nih.gov This method is scalable and applicable for both small-scale medicinal chemistry and larger-scale development studies. organic-chemistry.org

Furthermore, metal-free borylation techniques are gaining traction. Photo-induced borylation of haloarenes, including electron-rich fluoroarenes and arylammonium salts, provides a direct route to boronic acids and their esters without the need for a metal catalyst. organic-chemistry.org These reactions exhibit broad functional group tolerance, which is crucial for the synthesis of complex molecules like N-functionalized phenylboronic acids. organic-chemistry.org

| Method | Description | Advantages |

| Traditional Batch Synthesis | Involves reaction of aryl Grignard or organolithium reagents with borate esters. nih.gov | Well-established, suitable for many substrates. |

| Flow Chemistry Synthesis | Utilizes continuous flow reactors for rapid mixing and precise temperature control, often with organolithium intermediates. organic-chemistry.orgnih.gov | High throughput, enhanced safety, scalability, short reaction times. organic-chemistry.orgacs.org |

| Metal-Free Photocatalytic Borylation | Employs light to induce the borylation of aryl halides or other precursors without a transition metal catalyst. organic-chemistry.org | Avoids metal contamination, broad functional group tolerance. organic-chemistry.org |

| Transition Metal-Catalyzed Borylation | Uses catalysts like palladium or iridium for the cross-coupling of aryl halides with diboron (B99234) reagents (e.g., Miyaura Borylation). nih.govorganic-chemistry.org | High efficiency and selectivity for various aryl halides. organic-chemistry.org |

Exploration of New Catalytic Applications for Functionalized Boronic Acids

Functionalized boronic acids are increasingly being explored as catalysts themselves, moving beyond their classical role as reagents in Suzuki-Miyaura coupling. rsc.orgnih.gov The Lewis acidity of the boron atom is central to their catalytic activity, allowing for the activation of various functional groups. acs.org

Boronic acid catalysis (BAC) leverages the ability of boronic acids to form reversible covalent bonds with hydroxyl groups. rsc.org This interaction can be used for:

Electrophilic Activation : Activating carboxylic acids for the formation of amides and activating alcohols for Friedel-Crafts type reactions. rsc.orgualberta.ca

Nucleophilic Activation : Forming tetrahedral adducts with diols and saccharides, which enhances their nucleophilicity. rsc.org

Cycloaddition Reactions : Promoting cycloadditions through Lewis acid activation of reactants or hydrogen-bond-mediated templating. nih.gov

N-functionalized phenylboronic acids, such as 3-(N-Boc-N-butylamino)phenylboronic acid, possess substituents that can modulate the Lewis acidity of the boron center and introduce additional functionalities. This tunability is key to developing highly selective and efficient catalysts for a wide range of organic transformations, including dehydrations, carbonyl condensations, and acylations. nih.gov For example, electron-deficient arylboronic acids have been shown to be effective catalysts for the direct Friedel-Crafts alkylation using π-activated alcohols. ualberta.ca Researchers have also demonstrated a triple role for boronic acid as a catalyst in the one-pot tandem reduction of quinolines, reductive N-alkylation, and subsequent C-alkylation. rsc.org

Integration of Boronic Acid Chemistry with Flow Chemistry and Automation

The synergy between boronic acid chemistry and continuous flow technology represents a significant leap forward in chemical synthesis. researchgate.net Flow chemistry offers superior control over reaction parameters, enhances safety when dealing with reactive intermediates like organolithiums, and facilitates automation and high-throughput screening. organic-chemistry.orgresearchgate.net

The synthesis of boronic acids via halogen-lithium exchange is a prime example of a process that benefits immensely from a flow setup. nih.govorganic-chemistry.org The rapid and efficient mixing at controlled low temperatures minimizes side reactions, leading to higher yields and purity of the boronic acid product. organic-chemistry.org This "on-demand" generation of boronic acids is particularly valuable in multi-step syntheses, streamlining the production of important chemical building blocks. researchgate.net

The integration of automation and in-line monitoring with flow reactors is paving the way for "smart" manufacturing and Chemistry 4.0. researchgate.net This allows for real-time optimization of reaction conditions and rapid discovery of new reaction pathways for the synthesis of functionalized boronic acids and their subsequent use in other transformations.

Advanced Applications in Chemical Biology and Diagnostics (mechanistic/design focus)

The unique ability of boronic acids to form reversible covalent bonds with diols has positioned them as powerful tools in chemical biology and diagnostics. mdpi.com This interaction is particularly relevant for targeting the diol-rich glycans on cell surfaces. nih.gov

Protein Modification and Bioconjugation : Boronic acids are used as "warheads" for the site-specific modification of proteins. rsc.orgrsc.org By screening against whole proteins, researchers have discovered novel reactivity, including the modification of specific backbone N-H bonds. acs.org This allows for the attachment of fluorescent tags, affinity handles, or other functional groups directly to proteins in complex biological media, even from E. coli lysate. acs.org The N-Boc-N-butylamino group in the target compound can be deprotected to reveal a secondary amine, providing a further point for conjugation or interaction.

Traceless Cellular Delivery : Boronic acid-based systems have been designed for the "traceless" delivery of cargo, such as proteins, into cells. nih.gov A delivery vehicle can utilize a boronic acid moiety to bind to the cell surface glycocalyx, facilitating entry. nih.gov Inside the cell, a trigger, such as a change in the chemical environment, can cleave a linker, releasing the native, unmodified protein. nih.gov

Biosensing and Diagnostics : Phenylboronic acid-functionalized materials are extensively used in the development of sensors, particularly for glucose. science.govmdpi.com The binding of glucose to the boronic acid can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.comnih.gov The design of these sensors focuses on tuning the pKa of the boronic acid to achieve optimal binding affinity and selectivity under physiological conditions. rsc.org N-functionalization on the phenyl ring directly influences this pKa, allowing for the rational design of sensors for specific applications.

Expanding the Role of Computational Chemistry in Boronic Acid Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of boronic acids. researchgate.netnih.gov DFT studies provide deep insights into:

Reaction Mechanisms : Computational models can elucidate the complex mechanisms of boronic acid synthesis and their catalytic cycles. For example, DFT calculations have been used to study the mechanism of the gold nanocluster-catalyzed aerobic homocoupling of phenylboronic acid, revealing the key role of oxygen in activating the gold surface. nih.gov

Electronic Structure and Reactivity : Theoretical investigations help to understand the geometrical structure and electronic transitions of boronic acid derivatives. lodz.pl This knowledge is crucial for designing molecules with specific properties, such as fluorophores for sensing applications. lodz.pl Studies have examined the intramolecular nitrogen-boron interactions in aminomethyl-substituted arylboronates, which are critical for the design of diol sensors. acs.org

pKa Prediction : Accurately predicting the pKa of boronic acids is vital for designing glucose sensors and other biological tools. Computational methods are being developed and refined to calculate pKa values, taking into account the various conformations of the hydroxyl groups and their substituents. mdpi.com

These computational approaches accelerate the discovery and optimization of new boronic acid-based systems by allowing for in-silico screening and rational design before undertaking extensive experimental work. acs.org

Future Directions for N-Functionalized Phenylboronic Acid Derivatives

The future of N-functionalized phenylboronic acid derivatives like this compound is bright, with numerous promising avenues for research and application.

Multifunctional Systems for Medicine : There is a strong trend towards developing multifunctional materials that combine diagnostic and therapeutic capabilities (theranostics). rsc.org Phenylboronic acid derivatives are ideal candidates for this, as they can be engineered to target specific cells (e.g., cancer cells with overexpressed sialic acids) and simultaneously deliver a therapeutic payload. nih.govrsc.org The N-functionalized amine can serve as an attachment point for drugs, linkers, or imaging agents.

Advanced Drug Delivery : The development of "smart" drug delivery systems that respond to specific biological triggers (e.g., glucose levels, pH) is a major goal. mdpi.comrsc.org Phenylboronic acid-based hydrogels, micelles, and nanoparticles are being designed for the controlled release of drugs like insulin (B600854). mdpi.comrsc.org The ability to tune the properties of these materials by modifying the substituents on the phenylboronic acid core is a key advantage. nih.gov

Cancer Immunotherapy : A burgeoning area is the use of phenylboronic acid-functionalized biomaterials to improve cancer immunotherapy. nih.gov By targeting sialic acids on cancer cells, these materials can potentially modulate the tumor microenvironment and enhance the efficacy of immunotherapeutic agents. nih.govrsc.org

The continued exploration of the fundamental chemistry of these compounds, coupled with advances in materials science and computational modeling, will undoubtedly unlock new and transformative applications for N-functionalized phenylboronic acids in the years to come.

Featured Recommendations